N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide
Description
The compound N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide features a hexahydroquinolinone core fused with a 2-ethoxyphenyl substituent at position 4 and a cyano group at position 2. The sulfanyl (-S-) bridge connects the heterocycle to an acetamide moiety, which is further substituted with a 3-chloro-2-methylphenyl group.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[3-cyano-4-(2-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3S/c1-3-34-23-13-5-4-8-17(23)25-18(14-29)27(31-21-11-7-12-22(32)26(21)25)35-15-24(33)30-20-10-6-9-19(28)16(20)2/h4-6,8-10,13,25,31H,3,7,11-12,15H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMJDOLONFFQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=C(C(=CC=C4)Cl)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 508.0 g/mol. The structure includes a quinoline core known for diverse biological activities, which may contribute to its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C27H26ClN3O3S |
| Molecular Weight | 508.0 g/mol |
| IUPAC Name | This compound |
| Purity | Typically >95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core followed by the introduction of cyano and ethoxyphenyl groups. The final step involves attaching the acetamide group through a sulfanyl linkage.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
-
Antileishmanial Activity : The compound has shown effectiveness against Leishmania donovani and Leishmania infantum in vitro. The effective concentration (EC50) values indicate its potential as an antileishmanial agent.
Compound EC50 (µM) L. donovani EC50 (µM) L. infantum N-(3-chloro...acetamide 1.0 ± 0.3 1.7 ± 0.3 -
Antitrypanosomal Activity : It also exhibits activity against Trypanosoma brucei, with EC50 values suggesting potential for further development as an antitrypanosomal drug.
Compound EC50 (µM) T. brucei N-(3-chloro...acetamide 0.95 ± 0.05
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using the HepG2 cell line (human liver cancer cells). The compound demonstrated a CC50 (cytotoxic concentration for 50% cell viability) greater than 100 µM, indicating relatively low toxicity at higher concentrations compared to other tested compounds.
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors integral to microbial survival and proliferation. The quinoline core may facilitate binding to these targets while the functional groups modulate activity and selectivity.
Case Studies
A recent study focused on the structure–activity relationship (SAR) of related compounds revealed that modifications in the structure significantly affect biological activity and solubility profiles. The introduction of various substituents at specific positions on the quinoline ring can enhance or diminish antimicrobial efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Triazole-Based Analogs
- Example: N-(3-Chloro-2-methylphenyl)-2-({4-(4-ethoxyphenyl)-5-[4-(2-methyl-2-propanyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide () Structural Differences: Replaces the hexahydroquinolinone core with a triazole ring. The 4-ethoxyphenyl and tert-butyl substituents may increase steric bulk, affecting binding pocket accessibility .
Thiazolidinone-Based Analogs
- Example: 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide () Structural Differences: Features a rhodanine-thiazolidinone core instead of hexahydroquinolinone. Functional Impact: The thioxo and benzylidene groups enable π-π stacking and redox activity, which are absent in the target compound.
Substituent Modifications
Aromatic Ring Substitutions
- Trifluoromethyl vs. Ethoxy: 2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide () replaces the ethoxyphenyl group with a trifluoromethylphenyl moiety. Ethoxy groups contribute to lipophilicity and moderate metabolic stability .
Amino Group Introduction
- Example: 2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide () Structural Difference: An amino group on the triazole ring. Impact: Enhances hydrogen-bonding capacity, which could improve target engagement but increase susceptibility to oxidative metabolism .
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
